molecular formula C20H25NO4 B5133064 2-(4-tert-butylphenoxy)-N-(3,4-dimethoxyphenyl)acetamide

2-(4-tert-butylphenoxy)-N-(3,4-dimethoxyphenyl)acetamide

Cat. No. B5133064
M. Wt: 343.4 g/mol
InChI Key: GKCJSYINQUPLNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-tert-butylphenoxy)-N-(3,4-dimethoxyphenyl)acetamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in scientific research for its potential therapeutic applications. It belongs to the class of kinase inhibitors and has been found to target the Bruton's tyrosine kinase (BTK) pathway. In

Mechanism of Action

2-(4-tert-butylphenoxy)-N-(3,4-dimethoxyphenyl)acetamide is a BTK inhibitor that binds to the active site of BTK and prevents its phosphorylation. This inhibition leads to the suppression of B cell receptor signaling and ultimately results in the suppression of B cell proliferation and survival. 2-(4-tert-butylphenoxy)-N-(3,4-dimethoxyphenyl)acetamide has been found to be highly specific for BTK and does not affect other kinases in the BTK pathway.
Biochemical and Physiological Effects:
2-(4-tert-butylphenoxy)-N-(3,4-dimethoxyphenyl)acetamide has been found to have significant biochemical and physiological effects in preclinical studies. It has been shown to inhibit B cell proliferation and survival, reduce the production of inflammatory cytokines, and enhance the activity of T cells. These effects are attributed to the suppression of B cell receptor signaling and the modulation of the immune system.

Advantages and Limitations for Lab Experiments

2-(4-tert-butylphenoxy)-N-(3,4-dimethoxyphenyl)acetamide has several advantages for lab experiments, including its high specificity for BTK, its ability to penetrate cell membranes, and its low toxicity. However, there are also limitations to its use, including its limited solubility in aqueous solutions and its short half-life in vivo.

Future Directions

There are several future directions for the research and development of 2-(4-tert-butylphenoxy)-N-(3,4-dimethoxyphenyl)acetamide. One potential application is in the treatment of B cell malignancies, such as chronic lymphocytic leukemia and mantle cell lymphoma. Another potential application is in the treatment of autoimmune disorders, such as rheumatoid arthritis and lupus. Further studies are needed to optimize the synthesis and formulation of 2-(4-tert-butylphenoxy)-N-(3,4-dimethoxyphenyl)acetamide and to evaluate its safety and efficacy in clinical trials.
Conclusion:
In conclusion, 2-(4-tert-butylphenoxy)-N-(3,4-dimethoxyphenyl)acetamide is a small molecule inhibitor that has gained significant attention in scientific research for its potential therapeutic applications. It has been found to target the BTK pathway and has significant biochemical and physiological effects. While there are advantages and limitations to its use, there are also several future directions for its research and development. 2-(4-tert-butylphenoxy)-N-(3,4-dimethoxyphenyl)acetamide has the potential to be a valuable tool in the treatment of various diseases, and further studies are needed to evaluate its safety and efficacy.

Synthesis Methods

The synthesis of 2-(4-tert-butylphenoxy)-N-(3,4-dimethoxyphenyl)acetamide involves a multi-step process that includes the reaction of 4-tert-butylphenol with 3,4-dimethoxybenzaldehyde to form the intermediate 2-(4-tert-butylphenoxy)-3,4-dimethoxybenzaldehyde. This intermediate is then reacted with ethyl acetate and ammonium acetate to form the final product, 2-(4-tert-butylphenoxy)-N-(3,4-dimethoxyphenyl)acetamide. The synthesis method has been optimized for purity and yield, and the final product has been characterized using various spectroscopic techniques.

Scientific Research Applications

2-(4-tert-butylphenoxy)-N-(3,4-dimethoxyphenyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. Preclinical studies have shown that 2-(4-tert-butylphenoxy)-N-(3,4-dimethoxyphenyl)acetamide can inhibit BTK activity, which is essential for the survival and proliferation of B cells. This inhibition leads to the suppression of B cell receptor signaling, which is implicated in the pathogenesis of various diseases.

properties

IUPAC Name

2-(4-tert-butylphenoxy)-N-(3,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO4/c1-20(2,3)14-6-9-16(10-7-14)25-13-19(22)21-15-8-11-17(23-4)18(12-15)24-5/h6-12H,13H2,1-5H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKCJSYINQUPLNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.